1,2,3,4-テトラヒドロ-2,7-ナフチリジン

概要

説明

Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydro-2,7-naphthyridine and related compounds has been achieved through various methods, demonstrating the versatility and interest in these compounds within the chemical research community. For instance, Teng Da-wei et al. (2010) reported the synthesis of 1,2,3,4-tetrahydro-2,6-naphthyridine from 2-methylpyrazine through a six-step reaction process, including condensation, elimination, and cyclic addition/exclusion, highlighting a methodological approach to obtain this compound with a total yield of 47.3% (Teng Da-wei, 2010). Additionally, various methods have been developed to synthesize related naphthyridine derivatives, showcasing the chemical flexibility and potential for further exploration and application of these compounds (A. Shiozawa et al., 1984).

Molecular Structure Analysis

The structural analysis of 1,2,3,4-Tetrahydro-2,7-naphthyridine involves advanced techniques such as 1H-NMR, 13C-NMR, MS, and X-ray crystallography to confirm the molecular configuration and stability of the synthesized compounds. These techniques provide crucial insights into the molecular architecture, which is foundational for understanding the chemical behavior and reactivity of naphthyridine derivatives (M. Ghandi et al., 2020).

Chemical Reactions and Properties

Naphthyridine derivatives exhibit diverse reactivity patterns, enabling a wide range of chemical transformations. For example, the study by S. Sirakanyan et al. (2014) on the reactivity of 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with amines revealed monosubstitution, disubstitution, and an unexpected rearrangement under different experimental conditions, providing insights into the complex reactivity of these compounds (S. Sirakanyan et al., 2014).

Physical Properties Analysis

The physical properties of 1,2,3,4-Tetrahydro-2,7-naphthyridine and its derivatives, such as solubility, melting point, and stability, are crucial for their application in various research fields. These properties are often determined experimentally and contribute to the compound's applicability in synthetic chemistry and potential industrial applications.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the versatility of 1,2,3,4-Tetrahydro-2,7-naphthyridine derivatives in synthetic organic chemistry. Studies like those by A. Mailyan et al. (2012) and Ya Zhou et al. (2007) have explored novel synthetic routes and reactions, further expanding the understanding and application scope of these compounds (A. Mailyan et al., 2012).

科学的研究の応用

抗がん特性

関連する化合物である1,6-ナフチリジンは、抗がん特性などのさまざまな用途があることが判明しています . それらは、さまざまな癌細胞株に対する抗がん活性について研究されてきました .

抗HIV特性

1,6-ナフチリジンは、その潜在的な抗HIV特性についても研究されてきました .

抗菌特性

これらの化合物は抗菌特性を示しており、さまざまな微生物感染症の対策に役立つ可能性があります .

鎮痛特性

1,6-ナフチリジンは鎮痛特性があることが判明しており、痛みを管理するのに役立つ可能性があります .

抗炎症特性

これらの化合物は、抗炎症特性を示しており、炎症に関連する状態の治療に役立つ可能性があります .

抗酸化特性

1,6-ナフチリジンは抗酸化活性があることが示されており、酸化ストレスの対策に役立つ可能性があります .

キラルアミン誘導体

“(S)- (+)-1,2,3,4-テトラヒドロ-1-ナフチルアミン”は、エナンチオマーのリアルタイムキラル識別研究でキラルアミン誘導体として使用されています .

キラルアミンの速度論的分割

この化合物は、酵素膜リアクターを用いたω-トランスアミナーゼによるキラルアミンの速度論的分割の研究で使用されてきました .

Safety and Hazards

1,2,3,4-Tetrahydro-2,7-naphthyridine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

将来の方向性

Naphthyridines, including 1,2,3,4-Tetrahydro-2,7-naphthyridine, have significant importance in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on developing more ecofriendly, safe, and atom-economical approaches for the synthesis of naphthyridines . Additionally, a complete correlation of synthesis with biological activity remains an area of interest .

作用機序

Target of Action

It is known that naphthyridine derivatives have a broad range of biological activities, including antimicrobial and anticancer activities .

Mode of Action

It’s known that naphthyridine derivatives interact with their targets to exert their effects

Biochemical Pathways

Given the broad biological activities of naphthyridine derivatives, it can be inferred that multiple pathways could be affected .

Result of Action

Naphthyridine derivatives are known for their antimicrobial and anticancer activities , suggesting that they may induce cell death or inhibit cell proliferation in certain contexts.

Action Environment

It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .

生化学分析

Cellular Effects

It’s hypothesized that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

Studies on threshold effects, as well as any toxic or adverse effects at high doses, are currently limited .

Metabolic Pathways

Information on any enzymes or cofactors that the compound interacts with, as well as any effects on metabolic flux or metabolite levels, is currently limited .

Transport and Distribution

Information on any transporters or binding proteins that the compound interacts with, as well as any effects on its localization or accumulation, is currently limited .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles is currently limited .

特性

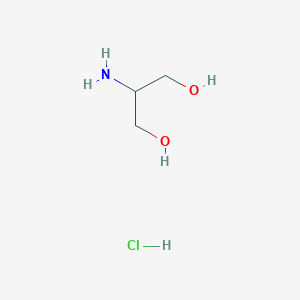

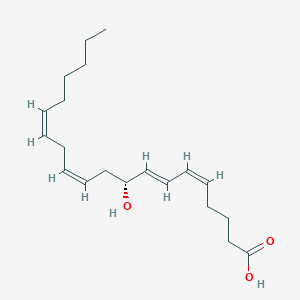

IUPAC Name |

1,2,3,4-tetrahydro-2,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-3-9-5-8-6-10-4-2-7(1)8/h1,3,5,10H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTPQWRLHLQVBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591043 | |

| Record name | 1,2,3,4-Tetrahydro-2,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108749-08-2 | |

| Record name | 1,2,3,4-Tetrahydro-2,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic approaches for synthesizing 1,2,3,4-tetrahydro-2,7-naphthyridine derivatives?

A1: Two main synthetic approaches are highlighted in the research:

- Reductive Amination of Schiff's Bases [, ]: This method involves the reaction of a suitably substituted aromatic aldehyde with tert-butylamine to form a Schiff base. Subsequent lithiation, formylation, and reductive amination, followed by removal of the tert-butyl protecting group, yield the desired 1,2,3,4-tetrahydro-2,7-naphthyridine derivative. This method is highlighted as a convenient route for synthesizing 3-Methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine [, ].

Q2: Are there specific structural modifications explored in the context of 1,2,3,4-tetrahydro-2,7-naphthyridine derivatives?

A2: The research specifically mentions exploring the synthesis of 3-Methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine [, ]. This suggests an interest in understanding the impact of a methoxy group at the 3-position of the 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold. Further research would be needed to explore the structure-activity relationships and how this specific modification influences the compound's properties or potential biological activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI)](/img/structure/B27007.png)

![3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid](/img/structure/B27019.png)

![3-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B27024.png)